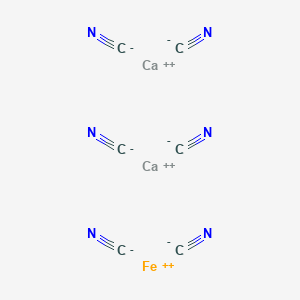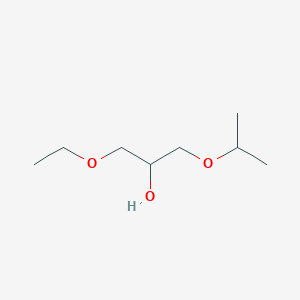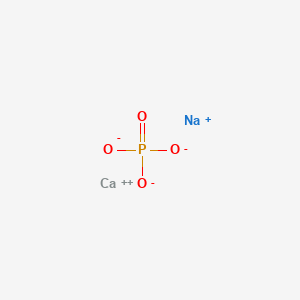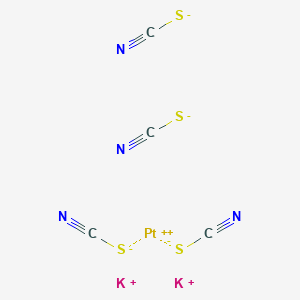
n-(2-Hydroxyethyl)-n,n-dimethyl-2,3-bis(octadecanoyloxy)propan-1-aminium acetate
Übersicht
Beschreibung
“n-(2-Hydroxyethyl)-n,n-dimethyl-2,3-bis(octadecanoyloxy)propan-1-aminium acetate”, also known as Dimethyl-DL-2,3-distearoyloxypropyl(2-hydroxyethyl)ammonium acetate, is a biochemical compound with the molecular formula C₄₃H₈₆NO₅ . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C43H86NO5.C2H4O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(46)48-40-41(39-44(3,4)37-38-45)49-43(47)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-2(3)4/h41,45H,5-40H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 . The molecular weight is 697.15 . Physical And Chemical Properties Analysis
This compound is typically stored at -20°C . It has a molecular weight of 697.15 .Wissenschaftliche Forschungsanwendungen
Dental Restorations : A related compound, N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, is synthesized for dental resin mixtures. It replaces the non-polymerizable amine and triethylene glycol dimethacrylate, serving as a diluent and coinitiator, indicating potential applications in dental materials (Nie & Bowman, 2002).
Spermicidal and Anti-HIV Properties : Compounds like 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium chloride show spermicidal and virucidal activity, suggesting applications in contraceptive and anti-HIV treatments (Wong et al., 2002).
Selective Inhibition of Enzymes : Certain compounds, such as metacarb and isocarb, are potent inhibitors of mouse butyrylcholinesterase, suggesting applications in enzyme inhibition studies (Bosak et al., 2013).
Thickening and Rheological Properties : The compound has applications in enhancing the thickening ability and temperature resistance of self-thickening acids, which can be crucial in various industrial processes (Tian et al., 2020).
Supramolecular Architectures : Its derivatives have been used in creating supramolecular architectures, significant in the development of new materials with specific structural properties (Żesławska et al., 2018).
Photopolymerization in Dental Resins : Similar compounds are used in the photopolymerization of dental resins, indicating applications in dental material science and technology (Shi et al., 2007).
Corrosion Inhibition : This compound class shows promise in corrosion inhibition, particularly in protecting carbon steel in corrosive environments, which is essential in industrial applications (El Basiony et al., 2021).
Biodegradable Corrosion Inhibitors : Certain derivatives are effective and environmentally friendly corrosion inhibitors for carbon steel in acidic solutions, indicating their potential in sustainable industrial processes (Tawfik et al., 2016).
Eigenschaften
IUPAC Name |
2,3-di(octadecanoyloxy)propyl-(2-hydroxyethyl)-dimethylazanium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H86NO5.C2H4O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(46)48-40-41(39-44(3,4)37-38-45)49-43(47)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-2(3)4/h41,45H,5-40H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUSFJBLMPJNIZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)CCO)OC(=O)CCCCCCCCCCCCCCCCC.CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H89NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276491 | |
| Record name | n-(2-hydroxyethyl)-n,n-dimethyl-2,3-bis(octadecanoyloxy)propan-1-aminium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Hydroxyethyl)-n,n-dimethyl-2,3-bis(octadecanoyloxy)propan-1-aminium acetate | |
CAS RN |
7059-39-4, 13106-14-4, 106545-38-4 | |
| Record name | Rosenthal's inhibitor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007059394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl-2,3-distearolyoxypropyl-2'-hydroxylethylammonium acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-(2-hydroxyethyl)-n,n-dimethyl-2,3-bis(octadecanoyloxy)propan-1-aminium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















